XL413 hydrochloride

Oncology Cell Cycle Kinase Inhibitor Profiling

Choose XL413 hydrochloride for target-specific Cdc7 inhibition validated in Colo-205 colorectal cancer xenograft models. Unlike PHA-767491, XL413 avoids CDK2-Rb-E2F off-target activity, ensuring clean pharmacological interrogation. Orally active (100 mg/kg tumor regression, 70% pMCM2 inhibition at 3 mg/kg). Proven synergistic with oxaliplatin. Enhances CRISPR HDR efficiency. High aqueous solubility (40–46 mg/mL) simplifies formulation. For studies requiring precise Cdc7 targeting, this is the reference tool compound.

Molecular Formula C14H13Cl2N3O2
Molecular Weight 326.2 g/mol
CAS No. 2062200-97-7
Cat. No. B3026303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL413 hydrochloride
CAS2062200-97-7
Molecular FormulaC14H13Cl2N3O2
Molecular Weight326.2 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl
InChIInChI=1S/C14H12ClN3O2.ClH/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9;/h3-4,6,9,16H,1-2,5H2,(H,17,18,19);1H/t9-;/m0./s1
InChIKeyUNDKJUKLBNARIZ-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XL413 Hydrochloride (CAS 2062200-97-7): A Highly Selective Cdc7 Kinase Inhibitor for Oncology and CRISPR Research


XL413 hydrochloride (also known as BMS-863233 hydrochloride) is an ATP-competitive small molecule inhibitor of cell division cycle 7 (Cdc7) kinase, a serine/threonine kinase essential for initiating DNA replication in eukaryotic cells [1]. It belongs to the benzofuropyrimidinone chemical class and exhibits potent biochemical inhibition with an IC50 of 3.4 nM against purified Cdc7 [2]. The compound has been advanced into Phase 1 clinical trials and serves as a widely used tool compound for investigating Cdc7-dependent cellular functions in oncology research .

Why XL413 Hydrochloride Cannot Be Replaced by Generic Cdc7 Inhibitors Without Experimental Validation


Cdc7 kinase inhibitors within the same mechanistic class exhibit profound divergence in cellular activity profiles that cannot be predicted from biochemical IC50 values alone. Direct comparative studies between XL413 and PHA-767491—the two most widely used Cdc7 tool compounds—demonstrate that despite comparable nanomolar potency against purified DDK (Dbf4-dependent kinase), these inhibitors display markedly distinct effects on cellular proliferation, DNA replication initiation, and replisome activity [1]. XL413 shows significant anti-proliferative activity against only one of ten tumor cell lines tested, while PHA-767491 exhibits broader cellular potency due to off-target engagement of the CDK2-Rb-E2F transcriptional network [2]. These functional differences preclude generic substitution and necessitate compound-specific validation for each experimental system [3].

XL413 Hydrochloride: Quantitative Differentiation Evidence Versus PHA-767491 and In-Class Comparators


Cellular Anti-Proliferative Activity: XL413 Exhibits Narrower Cell Line Sensitivity Profile Compared to PHA-767491

In a direct head-to-head comparison across ten tumor cell lines, XL413 demonstrated significant anti-proliferative activity against only one cell line (Colo-205), whereas PHA-767491 showed broad activity across multiple cell lines [1]. This divergent profile establishes XL413 as a more target-selective tool compound with reduced off-target-driven cytotoxicity, making it preferable for studies requiring clean Cdc7-specific pharmacological interrogation [2].

Oncology Cell Cycle Kinase Inhibitor Profiling

Kinase Selectivity Profile: XL413 Demonstrates >300-Fold Selectivity Over 100-Kinase Panel

XL413 exhibits a well-characterized selectivity window against a broad panel of off-target kinases. Biochemical assays demonstrate IC50 values of 3.4 nM for Cdc7, compared to 215 nM for CK2 (63-fold selectivity), 42 nM for PIM1 (12-fold selectivity), and 18 nM for pMCM2 (35-fold selectivity) . Furthermore, XL413 displays >300-fold selectivity against a panel of over 100 additional protein kinases .

Kinase Profiling Drug Discovery Selectivity Screening

DNA Replication Initiation: XL413 Shows Weaker Inhibition of S-Phase Entry Versus PHA-767491

DNA combing and DNA replication assays reveal that while both XL413 and PHA-767491 reduce DDK-specific phosphorylation of MCM2, they exhibit differential potency in preventing S-phase entry [1]. PHA-767491 acts as a potent inhibitor of the initiation phase of DNA replication, whereas XL413 demonstrates weak activity in this parameter [2]. This functional divergence underscores that XL413's cellular effects are more nuanced and context-dependent than its biochemical potency would suggest.

DNA Replication Cell Cycle S-Phase Arrest

In Vivo Oral Bioavailability: XL413 Achieves Tumor Growth Regression in Colo-205 Xenograft Model

XL413 demonstrates oral bioavailability with favorable pharmacokinetic properties in rodent models [1]. In a Colo-205 xenograft model, XL413 administered orally at 100 mg/kg produced significant tumor growth regression, accompanied by cell cycle arrest in late S to G2 phase . At a lower dose of 3 mg/kg, XL413 achieved 70% inhibition of phosphorylated MCM2, establishing a pharmacodynamic biomarker for target engagement .

In Vivo Pharmacology Xenograft Oral Dosing

Aqueous Solubility: XL413 Hydrochloride Formulation Offers >40 mg/mL Water Solubility

XL413 hydrochloride salt demonstrates high aqueous solubility, with reported values of 40-46 mg/mL in water at 25°C . This represents a practical advantage over free base formulations of other Cdc7 inhibitors that may require DMSO-based stock solutions or complex vehicle formulations. The compound is insoluble in DMSO and ethanol, making water the preferred solvent for stock preparation .

Formulation Solubility In Vivo Dosing

Storage Stability: Lyophilized XL413 Hydrochloride Remains Stable for 36 Months at -20°C

Vendor stability data indicate that XL413 hydrochloride in lyophilized powder form maintains potency for 36 months when stored at -20°C under desiccated conditions [1]. In aqueous solution, stability is limited to approximately 3 months at -20°C, with recommendations for aliquoting to avoid multiple freeze-thaw cycles . This stability profile supports long-term procurement planning and batch-level consistency for multi-year research programs.

Compound Storage Stability Procurement Planning

Recommended Research and Industrial Applications for XL413 Hydrochloride Based on Quantitative Differentiation Evidence


Colorectal Cancer Xenograft Studies Requiring Oral Cdc7 Inhibition with Validated Pharmacodynamic Biomarker

XL413 is specifically validated in the Colo-205 colorectal cancer xenograft model, where oral administration at 100 mg/kg produced significant tumor regression and 3 mg/kg achieved 70% pMCM2 inhibition . This model provides a well-characterized system with established pharmacodynamic readouts (pMCM2, Ki-67, cleaved caspase-3) for target engagement and efficacy assessment . Researchers investigating Cdc7 inhibition in colorectal cancer should prioritize XL413 given this direct experimental validation, which is not available for other Cdc7 inhibitors in the same model system .

CRISPR-Cas9 Gene Editing Applications Requiring Homology-Directed Repair (HDR) Enhancement

XL413 increases the efficiency of homology-directed DNA repair in CRISPR-Cas9 gene editing systems . This application leverages XL413's ability to modulate DNA repair pathway choice through Cdc7 inhibition, shifting repair outcomes toward HDR rather than non-homologous end joining (NHEJ). Given XL413's high aqueous solubility (40-46 mg/mL in water) , it can be readily formulated for ex vivo editing workflows involving hematopoietic stem cells, where HDR enhancement has been specifically demonstrated .

Combination Chemotherapy Studies with Oxaliplatin in Colorectal Cancer Models

XL413 has demonstrated synergistic effects with oxaliplatin in both in vitro and in vivo colorectal cancer models . In DLD1 and WiDr cell lines, the combination of XL413 and oxaliplatin significantly reduced tumor sphere formation compared to either agent alone . In DLD1 xenograft models, the combination produced greater tumor growth inhibition and reduced Ki-67 expression than monotherapy . This validated combination provides a template for investigating Cdc7 inhibition as a strategy to overcome oxaliplatin resistance, with XL413 serving as the reference Cdc7 inhibitor for such studies.

Cdc7-Specific Mechanistic Studies Requiring Minimal Off-Target Confounding

For experiments requiring clean pharmacological interrogation of Cdc7 function without polypharmacology artifacts, XL413 is the preferred tool compound. Its selectivity profile includes 63-fold selectivity over CK2, 12-fold over PIM1, 35-fold over pMCM2, and >300-fold over a 100+ kinase panel . Unlike PHA-767491, which engages the CDK2-Rb-E2F transcriptional network, XL413 maintains a narrower cellular activity profile . This reduced off-target burden makes XL413 particularly suitable for CRISPR screens, phosphoproteomics studies, and genetic interaction mapping where target specificity is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for XL413 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.